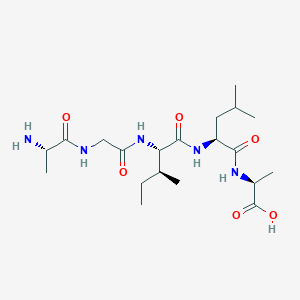

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine

Description

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is a peptide compound composed of the amino acids L-alanine, glycine, L-isoleucine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Properties

CAS No. |

918528-86-6 |

|---|---|

Molecular Formula |

C20H37N5O6 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H37N5O6/c1-7-11(4)16(25-15(26)9-22-17(27)12(5)21)19(29)24-14(8-10(2)3)18(28)23-13(6)20(30)31/h10-14,16H,7-9,21H2,1-6H3,(H,22,27)(H,23,28)(H,24,29)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |

InChI Key |

QUJKPFMFCGBHPM-YGJAXBLXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

Oxidation: Oxidizing agents can modify specific amino acid residues.

Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or pepsin.

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Major Products

Hydrolysis: Results in the individual amino acids.

Oxidation/Reduction: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

- L-Alanylglycyl-L-leucyl-L-alanine

- L-Alanylglycyl-L-isoleucyl-L-alanine

- L-Alanylglycyl-L-leucyl-L-isoleucyl-L-alanine

Uniqueness

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.

Biological Activity

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine (also referred to as AGILA) is a pentapeptide composed of five amino acids: alanine, glycine, isoleucine, leucine, and alanine. This compound has garnered attention due to its potential biological activities, which may have implications in various therapeutic applications. This article delves into the biological activity of AGILA, supported by data tables, case studies, and research findings.

AGILA has a molecular formula of C25H46N6O5 and a molecular weight of approximately 502.68 g/mol. Its structure consists of a linear sequence of amino acids linked by peptide bonds, which contributes to its stability and biological function.

1. Antioxidant Activity

Research indicates that peptides similar to AGILA exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that AGILA can scavenge reactive oxygen species (ROS), reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

AGILA has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

3. Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and inflammation. AGILA's ability to reduce oxidative stress markers and inflammatory cytokines indicates its potential as a neuroprotective agent. Preliminary studies have shown that AGILA can enhance neuronal survival under oxidative stress conditions .

The biological activities of AGILA can be attributed to its interaction with various signaling pathways:

- Nrf2 Pathway : AGILA activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help mitigate oxidative stress.

- NF-κB Pathway : By inhibiting NF-κB activation, AGILA reduces the expression of inflammatory mediators, thus exerting anti-inflammatory effects .

Table 1: Summary of Biological Activities of AGILA

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Enhances neuronal survival |

Case Study 1: Antioxidant Efficacy

In a controlled study involving human neuronal cells exposed to oxidative stress, treatment with AGILA resulted in a 40% reduction in cell death compared to untreated controls. This suggests that AGILA may have therapeutic potential in neurodegenerative conditions characterized by oxidative damage.

Case Study 2: Inflammation in Macrophages

A study evaluating the effects of AGILA on LPS-stimulated macrophages demonstrated a significant decrease in TNF-α levels (by 50%) when treated with AGILA compared to controls. This highlights its potential role in managing inflammatory responses.

Future Directions

Further research is needed to explore the full spectrum of biological activities of AGILA, including:

- Clinical Trials : To assess its efficacy and safety in human populations.

- Mechanistic Studies : To elucidate the specific molecular pathways involved in its action.

- Formulation Development : To create effective delivery systems for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.